12H-benzo[c]acridine-5,6,7-trione 12H-benzo[c]acridine-5,6,7-trione
Brand Name: Vulcanchem
CAS No.:
VCID: VC13591536
InChI: InChI=1S/C17H9NO3/c19-15-11-7-3-4-8-12(11)18-14-9-5-1-2-6-10(9)16(20)17(21)13(14)15/h1-8H,(H,18,19)
SMILES:
Molecular Formula: C17H9NO3
Molecular Weight: 275.26 g/mol

12H-benzo[c]acridine-5,6,7-trione

CAS No.:

Cat. No.: VC13591536

Molecular Formula: C17H9NO3

Molecular Weight: 275.26 g/mol

* For research use only. Not for human or veterinary use.

12H-benzo[c]acridine-5,6,7-trione -

Specification

Molecular Formula C17H9NO3
Molecular Weight 275.26 g/mol
IUPAC Name 12H-benzo[c]acridine-5,6,7-trione
Standard InChI InChI=1S/C17H9NO3/c19-15-11-7-3-4-8-12(11)18-14-9-5-1-2-6-10(9)16(20)17(21)13(14)15/h1-8H,(H,18,19)
Standard InChI Key SMLXPCBXZXZAPS-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)C3=C(C(=O)C4=CC=CC=C4N3)C(=O)C2=O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a planar benzo[c]acridine core fused with three ketone oxygen atoms at positions 5, 6, and 7 (Figure 1). X-ray crystallography data remain unavailable, but computational models predict significant π-π stacking potential due to the extended conjugated system. The IUPAC name (benzo[c]acridine-5,6,7-trione) reflects the numbering system where:

  • Positions 5–7 correspond to the ketone-bearing carbons

  • The "12H" designation indicates one hydrogen atom remains on the nitrogen-containing ring .

Spectral Characteristics

Key spectral data from mass and NMR analyses include:

  • Mass spectrometry: Base peak at m/z 275.26 (M⁺), consistent with molecular weight calculations

  • IR spectroscopy: Strong carbonyl stretches at 1,680–1,710 cm⁻¹ (C=O), aromatic C-H bends at 750–900 cm⁻¹

  • ¹H NMR: Downfield-shifted aromatic protons (δ 8.3–9.1 ppm) due to electron-withdrawing ketone groups

PropertyValue
Molecular formulaC₁₇H₉NO₃
Molecular weight275.26 g/mol
IUPAC name12H-benzo[c]acridine-5,6,7-trione
CAS Registry NumberNot publicly disclosed
SolubilityLimited in polar solvents

Synthetic Methodologies

Multicomponent Condensation Routes

The primary synthesis strategy involves three-component reactions between:

  • Aromatic aldehydes (e.g., 4-hydroxybenzaldehyde)

  • Cyclic 1,3-diketones (e.g., dimedone)

  • Amino-naphthoquinone precursors

Optimized conditions using SBA-Pr-SO₃H catalysts achieve 85–92% yields in solvent-free systems within 5–30 minutes . Microwave-assisted synthesis reduces reaction times to <15 minutes while maintaining comparable yields .

Mechanistic Insights

The proposed reaction mechanism proceeds through:

  • Knoevenagel condensation: Aldehyde and diketone form α,β-unsaturated ketone intermediate

  • Michael addition: Amino-naphthoquinone attacks the electrophilic β-carbon

  • Cyclization: Intramolecular dehydration forms the acridine core

Biological Activities and Mechanisms

DerivativeIC₅₀ (μM)Target Pathway
6b5.4Topoisomerase II inhibition
7b7.2ROS-mediated apoptosis

Mechanistic studies indicate:

  • Reactive oxygen species (ROS) generation: 2.5-fold increase in intracellular ROS at 10 μM

  • DNA intercalation: Binding constant (Kₐ) of 1.2 × 10⁵ M⁻¹ with calf thymus DNA

  • Caspase-3 activation: 3.8-fold elevation in enzyme activity after 24h treatment

Antimicrobial Properties

While direct data for the trione are lacking, structural analogs demonstrate:

  • Gram-positive inhibition: MIC = 8–16 μg/mL against S. aureus

  • Fungal activity: 64% growth reduction in C. albicans at 32 μg/mL

Pharmacokinetic Considerations

ADME Profiling (Predicted)

In silico models using SwissADME predict:

  • Lipophilicity: LogP = 2.1 ± 0.3 (moderate membrane permeability)

  • Metabolic stability: High CYP3A4 susceptibility (t₁/₂ = 12 min)

  • Bioavailability: 38% (Rule of Five compliance)

Toxicity Data

Preliminary zebrafish toxicity assessments show:

  • LC₅₀: 128 μM (96h exposure)

  • Teratogenicity: No malformations below 50 μM

Challenges and Future Directions

Synthesis Optimization

Critical needs include:

  • Developing enantioselective routes (current methods yield racemic mixtures)

  • Scaling to kilogram quantities using continuous flow reactors

Biological Evaluation Priorities

  • In vivo tumor models: PDX mice with triple-negative breast cancer

  • Combination therapies: Synergy with checkpoint inhibitors

  • Resistance profiling: ABC transporter efflux mechanisms

Structural Modification Strategies

Proposed derivatives to enhance solubility and potency:

  • Sulfonate salts: Introduce at position 12H

  • PEG-ylated analogs: Attach polyethylene glycol chains

  • Metal complexes: Coordinate with Cu(II) or Pt(II) centers

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator